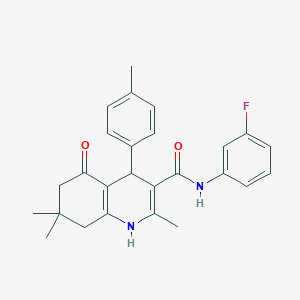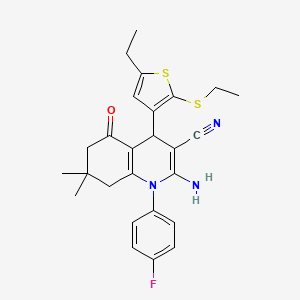
N-(3-Fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺是一种复杂的有机化合物,属于六氢喹啉类。这些化合物以其多样的生物活性以及在药物化学中的潜在应用而闻名。其结构中氟和甲基的存在增强了其化学稳定性和生物活性。
准备方法
N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
六氢喹啉核的形成: 这可以通过 Hantzsch 反应实现,该反应涉及醛、β-酮酯和醋酸铵的缩合。
氟苯基的引入: 此步骤通常涉及亲核芳香取代反应,其中引入氟苯衍生物。
羧酰胺基的形成: 这可以通过使用适当的胺和羧酸衍生物的酰胺化反应来完成。
工业生产方法可能涉及优化这些步骤以提高产量和纯度,通常使用催化剂和受控的反应条件。
化学反应分析
N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺会经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的喹啉衍生物。
还原: 还原反应可以使用氢化或金属氢化物进行,将酮基转化为醇。
取代: 氟原子可以在适当条件下被亲核试剂取代,导致形成各种衍生物。
这些反应中常用的试剂包括氧化剂(例如,KMnO4)、还原剂(例如,NaBH4)和亲核试剂(例如,胺、硫醇)。
科学研究应用
N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺具有多种科学研究应用:
化学: 它用作合成更复杂分子的构建单元,以及研究反应机理。
生物学: 该化合物的生物活性使其成为研究酶相互作用和细胞过程的候选者。
医学: 由于其潜在的药理特性,它正在被研究用于开发新药,特别是其抗炎和抗癌活性。
工业: 它可用于开发具有特定化学性质的新材料。
作用机制
N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。氟原子增强了其与这些靶标的结合亲和力,而六氢喹啉核提供了结构稳定性。该化合物可能抑制或激活特定途径,导致其观察到的生物效应。
相似化合物的比较
类似的化合物包括其他六氢喹啉衍生物,例如:
- N-(3-氯苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺
- N-(3-溴苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺
与这些化合物相比,N-(3-氟苯基)-2,7,7-三甲基-5-氧代-4-(对甲苯基)-1,4,5,6,7,8-六氢喹啉-3-甲酰胺是独特的,因为它存在氟原子,这增强了其化学稳定性和生物活性。这使其成为药物化学和药物开发中各种应用的更有效候选者。
属性
CAS 编号 |
476482-68-5 |
|---|---|
分子式 |
C26H27FN2O2 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O2/c1-15-8-10-17(11-9-15)23-22(25(31)29-19-7-5-6-18(27)12-19)16(2)28-20-13-26(3,4)14-21(30)24(20)23/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
InChI 键 |
ZVWIEZIOMLKQCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC(=CC=C4)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
